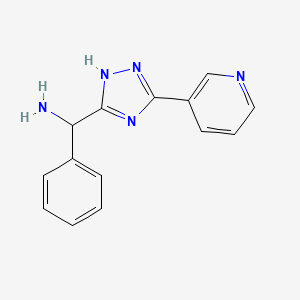

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine

Descripción

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at the 5-position and a phenylmethanamine moiety at the 3-position. The triazole ring contributes to hydrogen-bonding interactions, while the pyridine and phenyl groups modulate lipophilicity and target engagement.

Propiedades

Fórmula molecular |

C14H13N5 |

|---|---|

Peso molecular |

251.29 g/mol |

Nombre IUPAC |

phenyl-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C14H13N5/c15-12(10-5-2-1-3-6-10)14-17-13(18-19-14)11-7-4-8-16-9-11/h1-9,12H,15H2,(H,17,18,19) |

Clave InChI |

LBGAEMWNQASVEU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CN=CC=C3)N |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de Fenil(5-(piridin-3-il)-1H-1,2,4-triazol-3-il)metanamina típicamente implica reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo de triazol: Esto se puede lograr mediante la ciclización de los derivados de hidracina apropiados con nitrilos en condiciones ácidas o básicas.

Introducción del anillo de piridina: Este paso a menudo involucra reacciones de acoplamiento como el acoplamiento de Suzuki o Heck para unir la parte de piridina al anillo de triazol.

Unión del grupo fenilo: El grupo fenilo se puede introducir a través de una sustitución aromática electrofílica u otros métodos adecuados

Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción controladas para garantizar la escalabilidad y la rentabilidad .

Análisis De Reacciones Químicas

Fenil(5-(piridin-3-il)-1H-1,2,4-triazol-3-il)metanamina experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) para producir las aminas o alcoholes correspondientes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes suaves, agentes reductores y catalizadores para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas empleadas .

Aplicaciones Científicas De Investigación

Fenil(5-(piridin-3-il)-1H-1,2,4-triazol-3-il)metanamina tiene varias aplicaciones de investigación científica:

Química medicinal: El compuesto se explora por su potencial como agente antimicrobiano, antifúngico y anticancerígeno debido a su capacidad para interactuar con objetivos biológicos.

Sondas biológicas: Se puede utilizar como una sonda fluorescente para el monitoreo de pH y otros ensayos biológicos.

Ciencia de materiales: La estructura única del compuesto lo hace adecuado para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de Fenil(5-(piridin-3-il)-1H-1,2,4-triazol-3-il)metanamina implica su interacción con varios objetivos moleculares, incluidas las enzimas y los receptores. Los átomos de nitrógeno del anillo de triazol pueden formar enlaces de hidrógeno y coordinarse con iones metálicos, facilitando la unión a los sitios activos de las enzimas. Esta interacción puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a los efectos biológicos del compuesto .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The table below compares the target compound with key structural analogs, emphasizing substituent variations and their implications:

Key Observations :

- Triazole Regioisomerism : The 1,2,4-triazole scaffold (target compound) vs. 1,2,3-triazole (Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) alters electronic properties and binding affinity. The 1,2,4-triazole’s nitrogen arrangement favors interactions with polar enzyme pockets .

- Substituent Impact : Pyridin-3-yl groups (target compound, Topiroxostat) enhance π-π stacking with aromatic residues in enzymes. Conversely, ester or nitrile groups (e.g., Topiroxostat) introduce steric and electronic effects critical for target specificity .

- Methanamine vs.

Pharmacokinetic and Pharmacodynamic Comparisons

- Metabolic Stability : Fluorinated analogs (e.g., trifluoromethylphenyl derivatives in ) exhibit prolonged half-lives due to electron-withdrawing effects, whereas the target compound’s pyridinyl group may undergo faster oxidative metabolism .

- Enantiomeric Purity : highlights enantiomers (e.g., Compounds 96/97) with distinct retention times (1.41 vs. 2.45 min), underscoring the need for chiral resolution in analogues with stereocenters .

Actividad Biológica

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine, also known by its IUPAC name 4-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H11N5 and a molecular weight of 237.27 g/mol. Its structure features a phenyl group connected to a triazole ring that is substituted with a pyridine moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H11N5 |

| Molecular Weight | 237.27 g/mol |

| IUPAC Name | 4-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline |

| CAS Number | 1018168-01-8 |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer activity. In vitro assays demonstrate that phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine can induce apoptosis in cancer cell lines through pathways involving caspases and reactive oxygen species (ROS) production .

Case Study:

A specific case study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment .

The biological activity of phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The triazole ring can chelate metal ions in enzymes such as cytochrome P450, leading to altered metabolic processes.

- DNA Interaction : The compound may intercalate into DNA structures, disrupting replication and transcription processes.

- Signal Transduction Pathways : It can modulate signaling pathways involved in cell survival and apoptosis.

Synthesis Methods

The synthesis of phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Triazole Ring : Utilizing copper-catalyzed azide alkyne cycloaddition (CuAAC) methods.

- Pyridine Substitution : Introducing the pyridine moiety through electrophilic aromatic substitution reactions.

- Final Coupling : The final step involves coupling the triazole with phenylamine derivatives under controlled conditions to yield the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.